molecular formula C23H18FN3O3 B11309858 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

Cat. No.: B11309858
M. Wt: 403.4 g/mol
InChI Key: IOERANUYMVSQRP-UHFFFAOYSA-N
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Description

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common approach is the cyclization of a precursor containing the necessary functional groups to form the oxadiazole ring. This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions . The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent choice and purification methods such as recrystallization or chromatography are also crucial to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an oxadiazole ring and a fluorophenyl group enhances its potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-8-2-6-12-19(15)25-21(28)14-29-20-13-7-4-10-17(20)22-26-23(30-27-22)16-9-3-5-11-18(16)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

IOERANUYMVSQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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